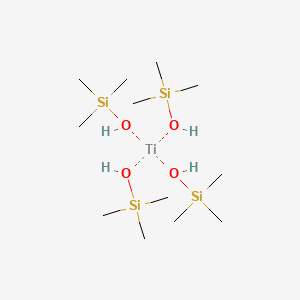

四(三甲基甲硅氧基)钛

描述

Tetrakis(trimethylsiloxy)titanium is an organometallic compound with the linear formula (C3H10OSi)4Ti . It is a pale yellow liquid and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

Tetrakis(trimethylsiloxy)titanium can be synthesized by the metathetic reaction of sodium triethylsiloxide with titanium tetrachloride .Molecular Structure Analysis

The molecular structure of Tetrakis(trimethylsiloxy)titanium is represented by the linear formula (C3H10OSi)4Ti . The compound has a molecular weight of 404.62 .Physical And Chemical Properties Analysis

Tetrakis(trimethylsiloxy)titanium has a boiling point of 110 °C/10 mm Hg and a density of 0.90 g/mL . Its refractive index is n 20/D 1.4278 .科学研究应用

Thin Film Deposition

Tetrakis(trimethylsiloxy)titanium is used in the deposition of thin films. These films are often used in the manufacturing of semiconductors, solar cells, and other electronic devices .

Industrial Chemistry

In industrial chemistry, this compound serves as a reagent and catalyst. It can facilitate various chemical reactions, contributing to the production of a wide range of industrial products .

Pharmaceuticals

Tetrakis(trimethylsiloxy)titanium may also find use in the pharmaceutical industry. While the specific applications can vary, organometallic compounds like this one often play a role in the synthesis of complex organic molecules .

LED Manufacturing

The compound is used in the manufacturing of Light Emitting Diodes (LEDs). It can be used in the deposition of layers within the LED, contributing to its performance and efficiency .

Research and Development

Tetrakis(trimethylsiloxy)titanium is used for research and development purposes. It’s often used in laboratories for the synthesis of new compounds and the study of chemical reactions .

Precursor Materials

This compound serves as a precursor material in various applications. It can be used to produce other compounds, which can then be used in a variety of industries .

安全和危害

作用机制

Target of Action

Tetrakis(trimethylsiloxy)titanium is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the nature of the metal center .

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, where the metal center can accept electron pairs from a donor atom in the target molecule . This interaction can lead to changes in the target’s structure or function, potentially altering a biological pathway.

Biochemical Pathways

Organometallic compounds can influence various biochemical pathways depending on their targets . They can act as catalysts in certain reactions, facilitate the transport of other molecules, or interfere with the function of certain proteins or enzymes.

Pharmacokinetics

The pharmacokinetics of organometallic compounds can vary widely depending on factors such as the compound’s structure, the nature of the metal center, and the presence of any ligands .

Result of Action

The effects of organometallic compounds at the molecular and cellular level can be diverse, ranging from changes in enzyme activity to alterations in cell signaling pathways .

Action Environment

The action, efficacy, and stability of Tetrakis(trimethylsiloxy)titanium can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound is sensitive to moisture and reacts slowly with water .

属性

IUPAC Name |

hydroxy(trimethyl)silane;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H10OSi.Ti/c4*1-5(2,3)4;/h4*4H,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGRGQMXVZJUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H40O4Si4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

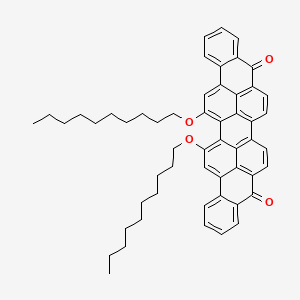

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

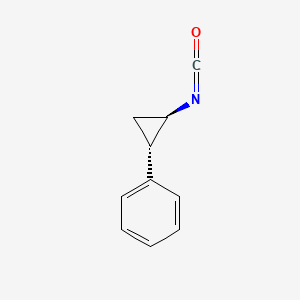

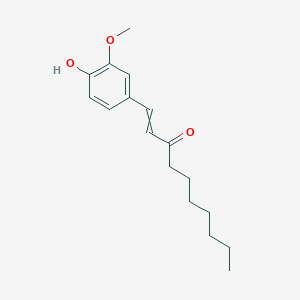

Q1: What is the mechanism behind Tetrakis(trimethylsiloxy)titanium's catalytic activity in epoxidation reactions?

A1: Tetrakis(trimethylsiloxy)titanium (TTMST) exhibits high activity as a homogeneous catalyst in the epoxidation of various olefins due to its isolated titanium center []. Its structure closely resembles the active sites found in some heterogeneous Ti-Si epoxidation catalysts, such as silylated titania-silica mixed oxides [].

Q2: How does water affect the stability and activity of TTMST?

A2: Water has a detrimental effect on TTMST, causing catalyst deactivation by cleaving the Ti-O-Si bond []. This highlights the importance of using anhydrous conditions when handling and utilizing TTMST as a catalyst.

Q3: What are the potential applications of TTMST beyond epoxidation reactions?

A3: Apart from its catalytic role in epoxidation reactions, TTMST is a key component in the development of non-aqueous electrolyte batteries []. Specifically, it serves as an additive in non-aqueous electrolytes primarily composed of chain carbonic acid esters and/or chain carboxylic esters. These batteries demonstrate superior low-temperature output characteristics even after being subjected to high-temperature storage conditions [].

Q4: How does TTMST contribute to the formation of superhydrophobic surfaces on magnesium alloys?

A4: TTMST plays a crucial role in creating superhydrophobic surfaces on magnesium alloys when combined with fluoroalkylsilane (FAS) molecules []. After a cerium oxide film is formed on the magnesium alloy, immersion in a toluene solution containing FAS and TTMST leads to the formation of a superhydrophobic surface within 30 minutes []. TTMST acts as a catalyst, accelerating the hydrolysis and/or polymerization of FAS molecules on the cerium oxide film. This results in a surface with a static contact angle exceeding 150 degrees, indicating its superhydrophobic nature [].

Q5: Are there any computational studies that shed light on the interactions of TTMST?

A5: Yes, computational investigations, in conjunction with ATR-IR spectroscopy, have been instrumental in understanding the interaction of TTMST with TBHP []. These studies reveal that multiple TBHP molecules can form hydrogen bonds with TTMST, leading to the activation of the O-O bond in TBHP [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)

![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)